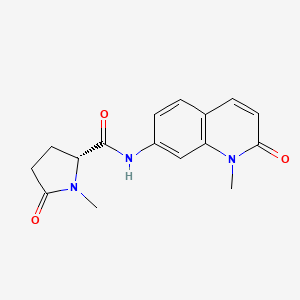
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide, also known as MMPIP, is a potent and selective antagonist of the metabotropic glutamate receptor 7 (mGluR7). This receptor is a member of the G protein-coupled receptor family and is widely distributed in the central nervous system. MMPIP has been studied extensively for its potential therapeutic applications in various neurological disorders, including anxiety, depression, and epilepsy.
Mechanism of Action
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide acts as a selective antagonist of the mGluR7 receptor. This receptor is involved in the regulation of neurotransmitter release and synaptic plasticity in the central nervous system. By blocking the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate, which is involved in the pathogenesis of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the modulation of glutamate release and synaptic plasticity, as well as the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This compound has also been shown to have anti-inflammatory effects in animal models of neuroinflammation.
Advantages and Limitations for Lab Experiments
One advantage of using (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide in lab experiments is its high potency and selectivity for the mGluR7 receptor. This allows for more precise modulation of the receptor's activity, which can be useful in studying its role in various neurological disorders. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for research on (2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide. One area of interest is its potential therapeutic applications in various neurological disorders, including depression, anxiety, and epilepsy. Additionally, further studies are needed to better understand the mechanisms underlying its effects on glutamate release and synaptic plasticity. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in preclinical models.
Synthesis Methods
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide can be synthesized using a multi-step process, starting with the reaction of 2-methyl-5-morpholin-4-ylphenylamine with 3-methyl-1,4-dioxane-2-carboxylic acid in the presence of a coupling reagent. The resulting intermediate is then treated with trifluoroacetic acid to remove the protecting group, yielding the final product.
Scientific Research Applications
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has shown antidepressant-like effects in animal models of depression and anxiety. It has also been shown to have anticonvulsant properties in animal models of epilepsy. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
(2S,3S)-3-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12-3-4-14(19-5-7-21-8-6-19)11-15(12)18-17(20)16-13(2)22-9-10-23-16/h3-4,11,13,16H,5-10H2,1-2H3,(H,18,20)/t13-,16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVNMPGXNKNIKI-BBRMVZONSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC(=C2)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,5R)-5-(morpholin-4-ylmethyl)-N-[(1-propylpyrrol-3-yl)methyl]oxolane-2-carboxamide](/img/structure/B7347413.png)
![[4-(5-fluoropyridin-3-yl)piperazin-1-yl]-[(2S,3S)-3-methyl-1,4-dioxan-2-yl]methanone](/img/structure/B7347424.png)

![4-[(3aS,6aR)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carbonyl]-5-bromo-1H-pyridin-2-one](/img/structure/B7347440.png)
![(2R,3R)-3-methyl-N-[1-(3-methylphenyl)-5-propylpyrazol-4-yl]-1,4-dioxane-2-carboxamide](/img/structure/B7347447.png)
![8-[(2S)-2-hydroxypentanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B7347453.png)
![N-[(1R,2S)-2-(3-fluorophenyl)cyclopropyl]-4-methoxy-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7347461.png)
![6-cyclopropyl-3-[(2R)-2-methyl-4-(oxan-4-yl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7347466.png)
![[6-(difluoromethyl)pyrimidin-4-yl]-[(2R)-2-methyl-4-(oxan-4-yl)piperazin-1-yl]methanone](/img/structure/B7347472.png)
![2-cyclobutyl-N-[(1R,2S)-2-(1-phenylpyrazol-4-yl)cyclopropyl]pyrazole-3-carboxamide](/img/structure/B7347491.png)
![5-cyclopropyl-N-[(1R,2S)-2-(4-methoxyphenyl)cyclopropyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7347499.png)

![(2S,3S)-3-methyl-N-[2-methyl-5-(2-methylpyrazol-3-yl)phenyl]-1,4-dioxane-2-carboxamide](/img/structure/B7347503.png)
![N-[(2S)-1-hydroxypropan-2-yl]-N-methyl-3-(1,3-thiazol-2-ylamino)benzamide](/img/structure/B7347512.png)